One of the primary applications of pefloxacin mesylate in research is to investigate its antimicrobial activity against various pathogens. Researchers can use this antibiotic to assess its effectiveness against new or emerging bacterial strains, compare its potency to other antibiotics, or study the mechanisms by which it kills bacteria. This information is crucial for developing new treatment strategies and understanding the evolution of antibiotic resistance [].
The rise of antibiotic-resistant bacteria is a major public health concern. Pefloxacin mesylate can be a valuable tool for studying how bacteria develop resistance to fluoroquinolone antibiotics. Researchers can expose bacterial cultures to pefloxacin mesylate and then analyze the genetic mutations that allow the bacteria to survive. This knowledge can inform the development of new antibiotics that are less susceptible to resistance [].
Pefloxacin mesylate can be used in both in vitro (laboratory) and in vivo (animal) studies to investigate bacterial infections. In vitro studies allow researchers to test the efficacy of pefloxacin mesylate against specific pathogens in a controlled environment. In vivo studies using animal models can provide valuable insights into how pefloxacin mesylate behaves within a living organism and its effectiveness in treating infections [].
Pefloxacin mesylate is a synthetic antibacterial agent belonging to the fluoroquinolone class, characterized by its broad-spectrum activity against both gram-negative and gram-positive bacteria. Its chemical formula is and it has a molecular weight of approximately 429.463 g/mol. Pefloxacin mesylate is administered both orally and intravenously, making it versatile for treating various bacterial infections, particularly in the gastrointestinal and genitourinary tracts .
Pefloxacin mesylate acts primarily through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The interaction with DNA gyrase leads to strand breakage and supercoiling of bacterial DNA, ultimately inhibiting replication and transcription processes . The following reactions summarize its mechanism:
Pefloxacin exhibits bactericidal activity, effectively targeting a range of pathogens including Escherichia coli, Staphylococcus aureus, and various strains of Haemophilus influenzae. Its mechanism involves disrupting bacterial DNA processes, making it effective against infections such as uncomplicated gonococcal urethritis and other gram-negative infections .
The pharmacokinetics of pefloxacin indicate that it is well absorbed when taken orally, with a half-life of approximately 8.6 hours. It shows about 20-30% protein binding in plasma .
Pefloxacin mesylate can be synthesized through several chemical pathways, typically involving the reaction of 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with methanesulfonic acid. The synthesis can be summarized in the following steps:
Pefloxacin mesylate is primarily used in clinical settings to treat various bacterial infections, particularly those caused by gram-negative bacteria. Its applications include:
Studies have shown that pefloxacin may interact with other medications, impacting their absorption or efficacy. For example:
These interactions necessitate careful monitoring when prescribing pefloxacin alongside other medications.
Pefloxacin mesylate shares structural similarities with several other fluoroquinolones. A comparison with similar compounds highlights its unique properties:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ciprofloxacin | Broad-spectrum; used for respiratory infections | |
| Norfloxacin | Less potent against anaerobes; commonly used for UTIs | |
| Ofloxacin | Effective against pseudomonas; higher oral bioavailability | |
| Levofloxacin | S-enantiomer of ofloxacin; enhanced activity against gram-positive bacteria |
Pefloxacin is distinguished by its specific structural modifications that enhance its antibacterial activity against certain pathogens while maintaining a favorable pharmacokinetic profile .
The traditional synthesis of pefloxacin mesylate begins with norfloxacin as the starting material, which undergoes N-methylation at the piperazine nitrogen to yield pefloxacin [1] [2]. Norfloxacin, chemically known as 1-ethyl-6-fluoro-1,4-dihydro-7-(piperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid, serves as the primary precursor in this established synthetic pathway [3]. The methylation reaction typically employs liquid formaldehyde and formic acid under controlled thermal conditions.
The conventional process involves dissolving norfloxacin in formic acid solution, followed by the addition of liquid formaldehyde . The reaction mixture is heated gradually from 70°C to 95°C over a period of 7-12 hours under reflux conditions. However, this traditional approach presents several limitations, including the high moisture content of liquid formaldehyde, which can adversely affect reaction yields and necessitate the use of excess formaldehyde beyond theoretical requirements [5].
The methylation of norfloxacin occurs through a Mannich-type reaction mechanism, where formaldehyde acts as the methylating agent in the presence of formic acid as both solvent and reducing agent [6]. The piperazine ring's secondary amine nitrogen undergoes selective N-methylation, converting norfloxacin to pefloxacin with high regioselectivity. This transformation is critical as it significantly enhances the antimicrobial potency and pharmacokinetic properties compared to the parent norfloxacin compound [1] [2].
The reaction proceeds through formation of an intermediate iminium ion, which is subsequently reduced by formic acid to yield the desired N-methylated product. Temperature control is crucial throughout this process, as excessive temperatures can lead to degradation products and reduced yields [5].
A significant advancement in pefloxacin mesylate synthesis involves the replacement of liquid formaldehyde with solid formaldehyde (paraformaldehyde) [5]. This novel methodology addresses many limitations of the traditional approach while maintaining high synthetic efficiency. The improved process utilizes solid formaldehyde, 85% formic acid, and norfloxacin in optimized ratios to achieve superior yields and reduced environmental impact.
The optimal mass ratio for norfloxacin:solid formaldehyde:formic acid has been established as 1:0.1-0.2:0.85-1.0 [5]. This stoichiometric optimization ensures complete conversion while minimizing waste generation. The solid formaldehyde approach offers several advantages including simplified transportation and storage, reduced formaldehyde consumption, and elimination of water-related complications associated with liquid formaldehyde [5].
The solid formaldehyde methodology employs a carefully controlled temperature profile. The reaction commences at 70-72°C with gradual heating to 90-96°C over 6.5-8 hours under reflux conditions [5]. This temperature ramping ensures complete dissolution of solid formaldehyde and efficient methylation without thermal degradation of sensitive quinolone moieties.
Following the methylation reaction, unreacted formic acid and formaldehyde are removed under reduced pressure through distillation. Water distillation is performed 1-8 times to ensure complete removal of reaction byproducts and excess reagents [5]. This purification step is critical for achieving the high purity standards required for pharmaceutical applications.
The solid formaldehyde methodology consistently achieves yields of 89.7-93.2%, representing a significant improvement over traditional liquid formaldehyde approaches [5]. The enhanced yields result from reduced side reactions, improved stoichiometric control, and elimination of water-induced complications. Additionally, the final product exhibits superior purity profiles with pefloxacin mesylate content exceeding 99.85% [5].
The process eliminates the intermediate product separation step, directly proceeding to salt formation after the methylation reaction. This streamlined approach reduces material losses and shortens overall production cycles, making it highly suitable for industrial-scale manufacturing [5].
Critical optimization parameters for the methylation reaction include temperature control, reaction time, and reagent ratios. The methylation reaction exhibits optimal performance when conducted with a gradual temperature increase from 70°C to 95°C over 2-5 hours, followed by maintenance at the elevated temperature for 6.5-8 hours [5]. This temperature profile ensures complete formaldehyde consumption while preventing thermal degradation.
Formic acid concentration plays a dual role as both solvent and reducing agent. Industrial formic acid with concentrations ranging from 50-99% can be utilized, with 80-90% being optimal for reaction efficiency [5]. The formic acid serves multiple functions including solubilization of reactants, pH control, and provision of reducing equivalents for the methylation reaction.
The conversion of pefloxacin to its mesylate salt involves treatment with methanesulfonic acid under controlled conditions. The salt formation reaction typically occurs at 70-75°C for 1-1.5 hours in an appropriate solvent system [5]. The process requires careful control of stoichiometry, with the methanesulfonic acid to norfloxacin mass ratio maintained at 0.35:1 to 0.5:1 for optimal salt formation [5].
Direct salt formation without intermediate isolation has proven highly effective, eliminating purification steps and reducing material losses. This approach involves adding methanesulfonic acid directly to the crude pefloxacin solution following methylation and solvent removal [5]. The resulting reaction mixture is then processed for crystallization without additional purification steps.
Thermal analysis studies of pefloxacin mesylate dihydrate reveal important insights into its thermal stability and decomposition behavior [7]. The compound exhibits a degradation temperature range of 46-999°C with a mass loss of 37.907%, corresponding to loss of two water molecules, methanesulfonic acid, and partial decomposition products [7]. These thermal characteristics inform optimal processing conditions and storage requirements for industrial production.
The activation energy for thermal decomposition has been calculated using Horowitz-Metzger equations, providing valuable data for process safety and stability assessments [7]. Understanding these thermodynamic parameters enables optimization of reaction conditions while maintaining product stability throughout the manufacturing process.
The selection of appropriate solvents for pefloxacin mesylate crystallization significantly impacts product quality, yield, and purity. Extensive studies have demonstrated that 83% ethanol represents the optimal solvent system for recrystallization operations [5]. This aqueous ethanol mixture provides the ideal balance between solubility characteristics and crystallization driving force.
Different crystal forms of pefloxacin can be obtained using solvents of varying polarity [8]. Five distinct polymorphs have been identified through systematic solvent screening, each exhibiting different dissolution profiles and stability characteristics [8]. The choice of crystallization solvent directly influences the resulting polymorph, making solvent selection a critical parameter for consistent product quality.
The recrystallization process involves dissolving crude pefloxacin mesylate in 83% ethanol at elevated temperatures (70-75°C), followed by controlled cooling to 0-5°C [5]. This temperature differential creates the supersaturation necessary for high-quality crystal formation. The cooling rate must be carefully controlled to prevent rapid nucleation, which can lead to small, poorly formed crystals.
Seeding techniques may be employed to control nucleation and crystal growth. The addition of pure pefloxacin mesylate seed crystals provides nucleation sites and promotes formation of the desired crystal form [9]. Alternatively, gentle scratching of the vessel wall with a glass rod can induce nucleation in supersaturated solutions.
The resulting crystals exhibit excellent physical properties including consistent particle size distribution, high purity, and appropriate water content for the dihydrate form [5]. Water content analysis typically reveals 7.2-7.5% by weight, consistent with the dihydrate crystal structure [5]. This hydration level is critical for maintaining stability and bioavailability characteristics.
Characterization techniques including X-ray powder diffraction, differential scanning calorimetry, and thermogravimetric analysis are employed to confirm crystal form and purity [8]. These analytical methods ensure consistent product quality and enable identification of any polymorphic variations that might affect pharmaceutical performance.
Industrial-scale production requires efficient solvent recovery systems to minimize environmental impact and production costs. The 83% ethanol used in crystallization can be recovered through distillation and recycled back into the process [10]. This approach reduces solvent consumption and minimizes waste generation, contributing to overall process sustainability.
Environmental considerations also extend to formaldehyde emissions during the methylation reaction. Proper ventilation systems and emission control technologies are essential for maintaining workplace safety and regulatory compliance [10]. The use of solid formaldehyde helps reduce these concerns compared to liquid formaldehyde systems.
The transition from laboratory-scale to industrial production presents numerous technical challenges requiring careful engineering solutions. Heat transfer limitations become critical at large scales, necessitating specialized reactor designs with enhanced heat exchange capabilities [10]. The highly exothermic nature of the methylation reaction requires precise temperature control systems to prevent hot spots and ensure uniform reaction conditions throughout large reaction vessels.
Mixing efficiency represents another significant scale-up challenge. Inadequate mixing can lead to concentration gradients, incomplete reactions, and reduced yields [10]. Industrial reactors must incorporate advanced agitation systems designed to maintain homogeneous conditions even in large-volume operations. The viscosity changes during the reaction also require consideration in mixer design and power requirements.
Industrial production demands robust quality control systems capable of real-time monitoring of critical process parameters. Near-infrared spectroscopy has been successfully implemented for quantitative determination of pefloxacin mesylate concentration in pharmaceutical preparations [11]. This analytical technique enables continuous monitoring during production, allowing for immediate process adjustments when deviations occur.
Advanced process control systems utilizing multivariate statistical techniques help maintain consistent product quality. Partial least squares and principal component regression models have demonstrated excellent predictive capabilities for pefloxacin mesylate content analysis [11]. These mathematical models enable predictive quality control, reducing the likelihood of off-specification batches.
Industrial yield optimization focuses on minimizing material losses throughout the entire production sequence. The elimination of intermediate isolation steps, as demonstrated in the solid formaldehyde methodology, represents a significant advancement in yield improvement [5]. This approach reduces handling losses and eliminates purification-related yield reductions.
Solvent recovery and recycling systems contribute substantially to overall process economics. Efficient distillation systems for ethanol recovery can achieve recovery rates exceeding 95%, significantly reducing raw material costs [10]. The recovered ethanol maintains sufficient purity for reuse in subsequent batches after appropriate purification steps.
Industrial equipment must be designed to handle the corrosive nature of formic acid and other process chemicals. Specialized materials of construction, including glass-lined steel or high-grade stainless steel alloys, are required for reaction vessels and associated piping systems [10]. The selection of appropriate materials prevents contamination and ensures long equipment service life.
Crystallization equipment design requires particular attention to heat transfer and agitation characteristics. Large-scale crystallizers must provide uniform temperature distribution and gentle agitation to promote consistent crystal quality [12]. The cooling rate and agitation intensity directly influence final crystal size distribution and product quality.
Industrial production must comply with stringent pharmaceutical manufacturing regulations including Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines. These regulations mandate comprehensive documentation of all process parameters, quality control testing, and batch records [13]. Validation studies are required to demonstrate process consistency and product quality across multiple production campaigns.
Environmental regulations governing formaldehyde emissions and waste disposal require specialized control systems. Air pollution control equipment, including scrubbers and thermal oxidizers, may be necessary to meet emission standards [10]. Waste treatment systems must be designed to handle aqueous waste streams containing residual organic compounds.
The global pefloxacin mesylate market, valued at approximately $350-500 million, continues to grow driven by consistent demand in developing nations and veterinary applications [13] [14]. However, market challenges include increasing competition from generic manufacturers, growing antibiotic resistance concerns, and stringent regulatory requirements for new formulations [13]. These market dynamics influence production strategies and investment decisions for industrial-scale manufacturing facilities.
Pefloxacin mesylate demonstrates excellent aqueous solubility characteristics, which significantly distinguish it from many other fluoroquinolone antibiotics. The compound exhibits a high water solubility of 67 mg/mL at 25°C, equivalent to approximately 156 mM for the anhydrous form and 143.93 mM for the dihydrate form [1] [2] [3] [4]. This exceptional water solubility is attributed to the presence of the methanesulfonate salt, which enhances the compound's hydrophilic properties compared to the free base form.
The pH-dependent behavior of pefloxacin mesylate reveals complex ionization characteristics that significantly influence its solubility profile. The compound possesses two ionizable groups with distinct pKa values: the strongest acidic group (carboxylic acid) has a pKa of 5.66, while the strongest basic group (amine) exhibits a pKa of 6.47 [5]. Under physiological conditions, pefloxacin mesylate predominantly exists in its zwitterionic form, characterized by simultaneous positive and negative charges that facilitate dipolar interactions with water molecules [6].
The aqueous solubility demonstrates marked pH dependency, with the compound showing enhanced solubility under acidic conditions due to increased protonation of the basic nitrogen centers. At pH 7.2, when formulated in a DMSO:PBS buffer system (1:3 ratio), the solubility decreases to 0.25 mg/mL [7], indicating the influence of buffer composition and ionic strength on dissolution behavior. The powder form of pefloxacin mesylate maintains a specified pH range of 3.5-4.5 [8], which contributes to its stability and solubility characteristics during storage and formulation.
Experimental studies using shake-flask methodology at pH 6.8 have confirmed the compound's lipophilic tendencies despite its high water solubility, with positive partition coefficient values indicating favorable membrane penetration properties [6]. The zwitterionic nature allows the compound to form intermolecular agglomerates through hydrophobic interactions and hydrogen bonding, which may enhance its bioavailability by facilitating passage through biological membranes while maintaining adequate aqueous solubility for pharmaceutical formulations.
The lipophilicity profile of pefloxacin mesylate has been extensively characterized through both experimental and computational approaches, revealing moderate lipophilic characteristics that balance membrane permeability with aqueous solubility. Experimental determination using the standard shake-flask method at pH 6.8 yielded a log P value of 0.87 , indicating favorable lipophilic properties that facilitate tissue penetration while maintaining sufficient hydrophilicity for systemic distribution.
Computational predictions using various algorithms have provided consistent estimates of the partition coefficient. The ALOGPS algorithm predicts a log P value of 0.2, while Chemaxon calculations yield 0.88 [5], demonstrating remarkable agreement with experimental values. The DrugBank database reports a predicted log P of 0.2 through ALOGPS methodology [5], while more sophisticated fragmental methods that incorporate correction factors for electronic interactions, steric effects, and hydrogen bonding patterns provide more accurate theoretical predictions.
The experimental partition coefficient determination revealed that pefloxacin demonstrates significantly greater lipophilicity compared to other fluoroquinolones such as norfloxacin and ciprofloxacin, which exhibit negative log P values indicating strong hydrophilic character [6]. This enhanced lipophilicity results from the methylation of the piperazine nitrogen, demonstrating how subtle structural modifications can dramatically alter physicochemical properties and bioavailability characteristics.
Theoretical studies have highlighted the importance of correction factors in accurate partition coefficient calculations. Simple atomic contribution methods that fail to account for electronic interactions, tautomerization effects, and intramolecular hydrogen bonding yield inaccurate predictions with values significantly higher than experimental observations [6]. Advanced fragmental methods that incorporate these correction factors, such as AB/log P, AC/log P, and miLog P algorithms, provide values closely aligned with experimental determinations.
The moderate lipophilicity of pefloxacin mesylate (log P ≈ 0.87) positions it optimally within the therapeutic window for oral bioavailability and tissue penetration. This value suggests adequate membrane permeability for passive diffusion while avoiding excessive lipophilicity that could lead to tissue accumulation or reduced aqueous solubility. The compound's amphiphilic nature, combining both hydrophilic and lipophilic characteristics, contributes to its broad spectrum of antimicrobial activity and favorable pharmacokinetic profile.
Thermal analysis of pefloxacin mesylate reveals complex thermal behavior characterized by multiple phase transitions and decomposition events that vary significantly between the anhydrous and hydrated forms. Differential Scanning Calorimetry studies demonstrate that the anhydrous form exhibits a melting point greater than 255°C with decomposition [1] [10], while the dihydrate form shows a distinct melting point at 271°C [8]. The thermal decomposition of the pure compound occurs at approximately 290°C, accompanied by a heat flow of 69.46 J/g [11].
The dihydrate form of pefloxacin mesylate exhibits characteristic dehydration events at 92.6°C and 162.5°C [12], corresponding to the stepwise release of crystallization water molecules. Thermogravimetric analysis confirms these transitions, with the first dehydration event corresponding to the loss of loosely bound water molecules, while the second event represents the removal of more tightly coordinated water from the crystal lattice. These dehydration temperatures are critical for pharmaceutical processing, as exposure to elevated temperatures during manufacturing could result in phase transitions that alter the compound's physicochemical properties.
Kinetic analysis under non-isothermal conditions has revealed that the thermal stability of pefloxacin mesylate is significantly influenced by the presence of pharmaceutical excipients. Compatibility studies using DSC methodology demonstrate that the pure compound exhibits superior thermal stability compared to physical mixtures with common excipients [11]. The activation energy for thermal decomposition varies depending on the formulation composition, with magnesium stearate showing the most significant destabilizing effect, causing a shift in the decomposition peak from 290.54°C to 269.12°C and reducing the associated heat flow from 69.46 J/g to 56.41 J/g.
The thermal stability profile indicates that pefloxacin mesylate requires careful storage conditions to maintain its crystalline integrity and pharmacological activity. The recommended storage temperature of 2-8°C [13] ensures stability over extended periods while preventing unwanted phase transitions. Under accelerated stability testing conditions, the compound demonstrates remarkable resistance to thermal degradation, with negligible degradation (<1%) observed after exposure to 50°C for seven days [14].
The degradation kinetics follow complex pathways involving multiple simultaneous processes, including dehydration, crystalline phase transitions, and chemical decomposition. The thermal decomposition mechanism involves the breakdown of the quinolone core structure, with the formation of various degradation products that can be monitored using stability-indicating analytical methods. Understanding these thermal characteristics is essential for optimizing pharmaceutical formulations and establishing appropriate storage and handling protocols to ensure product quality throughout the shelf life.
Pefloxacin mesylate exhibits significant polymorphic diversity, with multiple crystalline forms identified through comprehensive solid-state characterization studies. The compound exists primarily in two main forms: the anhydrous form with molecular formula C18H24FN3O6S and molecular weight 429.46 Da, and the dihydrate form (C17H20FN3O3·CH4O3S·2H2O) with molecular weight 465.5 Da [15] [16] [13]. These polymorphic variations significantly influence the compound's physicochemical properties, including solubility, dissolution rate, and stability characteristics.
X-ray diffractometry studies have identified five distinct polymorphic forms of pefloxacin, each characterized by unique diffraction patterns that serve as fingerprints for polymorph identification [17]. The different crystal forms demonstrate varying dissolution profiles, with all polymorphs exhibiting unusual dissolution behavior characterized by rapid initial dissolution within the first 15 minutes, followed by a gradual decrease in dissolution rate that stabilizes after 4 hours. This biphasic dissolution pattern suggests complex interactions between the crystal lattice structure and the dissolution medium.
The dihydrate form represents the most pharmaceutically relevant polymorph, incorporating two water molecules per drug molecule in a stoichiometric ratio confirmed through Karl Fischer titration, thermogravimetric analysis, and differential scanning calorimetry [8] [13]. The water molecules are integrated into the crystal lattice through hydrogen bonding networks that stabilize the crystalline structure while influencing the compound's thermal and dissolution properties. The dihydrate form demonstrates enhanced stability under ambient humidity conditions compared to the anhydrous form.
Phase transition studies reveal that the polymorphic forms can undergo interconversion under specific environmental conditions. The transformation between hydrated and anhydrous forms is particularly sensitive to relative humidity and temperature conditions. Fourier Transform Infrared Spectroscopy studies indicate that mechanical stress, such as grinding processes, can induce phase transitions, although the detection sensitivity for pefloxacin mesylate hydrate transformations using FTIR is limited due to the small intensity of characteristic O-H stretching peaks [18] [12].
Acute Toxic;Irritant;Health Hazard